PBOX-15
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Overview
Description
PBOX-15 is a complex organic compound known for its unique structural features and significant biological activities.
Preparation Methods
The synthesis of PBOX-15 involves multiple steps, typically starting with the formation of the core naphtho-pyrrolo-oxazepine structure. This is achieved through a series of cyclization reactions, often under specific conditions such as high temperature and the presence of catalysts. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
PBOX-15 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting T-cell migration and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating multiple myeloma and other cancers due to its ability to upregulate death receptors and potentiate TRAIL-mediated apoptosis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It inhibits T-cell migration by post-translational modifications of tubulin. Additionally, it induces apoptosis by upregulating death receptors and enhancing TRAIL-mediated apoptosis pathways. These actions make it a promising candidate for cancer therapy .
Comparison with Similar Compounds
PBOX-15 can be compared with other similar compounds such as:
Naphtho(2,3-b)pyrrolo(1,2-d)(1,4)oxazepin-4-ol derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
This compound: A derivative known for its ability to inhibit T-cell migration and induce apoptosis, similar to the compound .
This compound’s unique structural features and significant biological activities set it apart from other similar compounds, making it a valuable subject of scientific research.
Properties
CAS No. |
354759-10-7 |
---|---|
Molecular Formula |
C28H19NO3 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate |
InChI |
InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3 |
InChI Key |
STVDRIIZTGYIMM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65 |
Canonical SMILES |
CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine PBOX 15 PBOX-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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